2-amino-N-(4-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

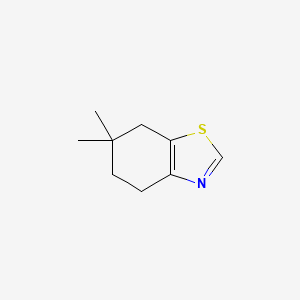

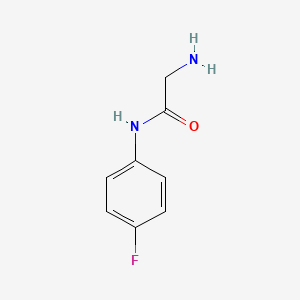

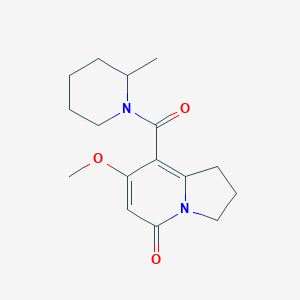

“2-amino-N-(4-fluorophenyl)acetamide” is a chemical compound with the molecular formula C8H9FN2O . It is also known as N-(4-Fluorophenyl)glycinamide . The CAS number for this compound is 347910-19-4 .

Molecular Structure Analysis

The molecular structure of “2-amino-N-(4-fluorophenyl)acetamide” consists of a central carbon atom bonded to an amine group (NH2), a carbonyl group (C=O), and a 4-fluorophenyl group . The exact mass of the molecule is 168.069885 .Physical And Chemical Properties Analysis

“2-amino-N-(4-fluorophenyl)acetamide” has a molecular weight of 168.168 . It has a density of 1.3±0.1 g/cm3 and a boiling point of 346.6±27.0 °C at 760 mmHg . The compound’s flash point is 163.4±23.7 °C . The LogP value, which indicates its solubility in water and oil, is -0.12 .Scientific Research Applications

Anticancer Drug Development

2-Amino-N-(4-fluorophenyl)acetamide is a compound that has been studied for its potential in anticancer drug development. The presence of the 2-aminothiazole scaffold, which is a part of this compound, has shown promising results in medicinal chemistry, particularly in the pursuit of potent anticancer agents . This scaffold is a fundamental part of some clinically applied anticancer drugs, such as dasatinib and alpelisib, and has been documented to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Antimicrobial and Anti-inflammatory Applications

The compound’s derivatives have been associated with antimicrobial and anti-inflammatory activities. These properties make it a valuable candidate for the development of new therapeutic agents that could potentially treat various bacterial infections and inflammatory conditions .

Environmental Science

In environmental science, 2-amino-N-(4-fluorophenyl)acetamide derivatives are used in research related to the degradation of environmental pollutants. The compound’s reactivity and potential to form bonds with other substances can be harnessed to break down harmful chemicals in the environment .

Biotechnology Research

This compound plays a role in biotechnology research, where it may be used as a building block for synthesizing more complex molecules. Its structural properties can be utilized to explore new pathways in metabolic engineering and synthetic biology .

Agricultural Applications

In agriculture, research into compounds like 2-amino-N-(4-fluorophenyl)acetamide can lead to the development of new pesticides or growth-promoting agents. The compound’s activity at the molecular level could be key to controlling pests or enhancing crop yield .

Material Science

The compound is also relevant in material science, where it could contribute to the creation of new materials with specific desired properties, such as increased durability or enhanced conductivity. Its molecular structure can be manipulated to produce materials with unique characteristics .

Analytical Chemistry

In analytical chemistry, 2-amino-N-(4-fluorophenyl)acetamide may be used as a standard or reagent in various chemical analyses. Its consistent and well-defined properties make it suitable for use in calibrating instruments or validating experimental results .

Pharmacology

Finally, in pharmacology, the compound is of interest due to its potential pharmacokinetic properties. It could be used to study drug metabolism and distribution within the body, aiding in the design of drugs with better efficacy and reduced side effects .

properties

IUPAC Name |

2-amino-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c9-6-1-3-7(4-2-6)11-8(12)5-10/h1-4H,5,10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILHBMOLSGACTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CN)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[Cyclopentyl(prop-2-ynyl)amino]pyrazine-2-carbonitrile](/img/structure/B2975726.png)

![methyl 5-(((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2975728.png)

![2-((2-(4-(methylthio)phenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2975730.png)

![4-[2-(Quinolin-2-yl)ethenyl]benzoic acid](/img/structure/B2975735.png)

![4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2975740.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2975744.png)

![(3S)-3-[(2-Methylpropan-2-yl)oxy]piperidine;hydrochloride](/img/structure/B2975745.png)

![N-[2-(3,4-dimethoxyphenyl)-1-phenylethyl]but-2-ynamide](/img/structure/B2975746.png)